Comprehensive Technical Guide on the Chemical Structure, Properties, and Synthesis of 4-Ethyl-1-methyl-1H-perimidine
Comprehensive Technical Guide on the Chemical Structure, Properties, and Synthesis of 4-Ethyl-1-methyl-1H-perimidine
Executive Summary
4-Ethyl-1-methyl-1H-perimidine is a highly functionalized, peri-fused tricyclic nitrogen heterocycle belonging to the 1,3-diazaphenalene family. Characterized by its unique amphoteric π-electron system, the perimidine scaffold exhibits both π-excessive (naphthalene ring) and π-deficient (pyrimidine ring) properties. This dual electronic nature makes it a highly sought-after scaffold in advanced materials science (e.g., optoelectronics, N-heterocyclic carbenes) and targeted drug development (e.g., DNA-intercalating agents, antimicrobial compounds).
This whitepaper provides a rigorous structural elucidation, physicochemical profiling, and a causality-driven synthetic protocol for 4-ethyl-1-methyl-1H-perimidine, designed for application scientists and synthetic chemists.
Structural Elucidation & Molecular Geometry
The core of 4-ethyl-1-methyl-1H-perimidine is the 1H-benzo[de]quinazoline system. Understanding its reactivity requires a precise mapping of its numbering and substituent effects:
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N1 Position (Methylation): The nitrogen at position 1 is substituted with a methyl group. In an unsubstituted perimidine, this position houses a hydrogen atom capable of hydrogen bonding. Methylation eliminates this H-bond donor capacity and introduces a steric clash with the peri-hydrogen at C9. This steric strain forces the tricyclic core to deviate slightly from strict planarity, which significantly increases the molecule's solubility in organic solvents by disrupting tight intermolecular π-π stacking.
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C2 Position (Unsubstituted): The carbon bridging the two nitrogen atoms (N1 and N3) is sp² hybridized and highly π-deficient. It serves as the primary reactive site for nucleophilic attack or, upon deprotonation, acts as a stable N-heterocyclic carbene (NHC) precursor.
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C4 Position (Ethylation): The ethyl group is located on the naphthalene ring, directly adjacent to the N3 atom. The ethyl group exerts a positive inductive (+I) effect, enriching the electron density of the already π-excessive naphthalene moiety. This directs subsequent electrophilic aromatic substitutions toward the C6 or C7 positions.
Fig 1: Structural components of 4-ethyl-1-methyl-1H-perimidine and their electronic impacts.
Physicochemical Properties
The specific alkylation pattern of 4-ethyl-1-methyl-1H-perimidine fundamentally alters its physicochemical profile compared to the parent [1]. The table below summarizes the critical quantitative data and the functional causality behind each metric.
| Parameter | Value | Causality / Functional Impact |
| Molecular Formula | C₁₄H₁₄N₂ | Defines the core tricyclic scaffold and alkyl modifiers. |
| Molecular Weight | 210.28 g/mol | Low MW ensures favorable pharmacokinetics and high mobility in polymer matrices. |
| H-Bond Donors | 0 | N1 methylation eliminates the N-H bond, increasing lipophilicity and altering receptor binding. |
| H-Bond Acceptors | 1 | The N3 imine-like nitrogen remains available for metal coordination or H-bonding. |
| Topological Polar Surface Area | ~15.6 Ų | Low TPSA guarantees excellent membrane permeability (e.g., blood-brain barrier penetration). |
| Electronic Nature | Amphoteric | The naphthalene ring is π-excessive, while the C2 position is π-deficient, allowing dual reactivity. |
Synthetic Methodologies: The Self-Validating Protocol
The most robust and high-yielding methodology for assembling functionalized perimidines is the condensation of a substituted 1,8-diaminonaphthalene with a one-carbon synthon [2]. To synthesize 4-ethyl-1-methyl-1H-perimidine, the required precursor is 2-ethyl-8-(methylamino)naphthalen-1-amine .
Protocol: One-Pot Cyclization via Orthoester Condensation
This protocol utilizes triethyl orthoformate as both the solvent and the C2 carbon source. The methodology is designed to be self-validating, utilizing thermodynamic driving forces to ensure completion.
Reagents Required:
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2-Ethyl-8-(methylamino)naphthalen-1-amine (10.0 mmol)
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Triethyl orthoformate (15.0 mL, excess)
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p-Toluenesulfonic acid (p-TSA) (0.5 mmol, 5 mol%)
Step-by-Step Workflow:
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Inert Atmosphere Setup: In a flame-dried 50 mL Schlenk flask under a continuous argon atmosphere, dissolve the diamine precursor in 15 mL of triethyl orthoformate.
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Causality: Argon is critical because electron-rich diamines are highly susceptible to oxidative degradation (forming radical cations) in the presence of atmospheric oxygen.
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Catalyst Addition: Add the anhydrous p-TSA to the stirring solution.
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Causality:p-TSA is chosen over mineral acids (like HCl) because it is fully soluble in organic media and avoids the introduction of water, which would prematurely hydrolyze the orthoester. The acid protonates the orthoester to generate a highly electrophilic dialkoxycarbenium ion, initiating the nucleophilic attack by the amine.
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Thermal Cyclization: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the reaction mixture to 140°C for 4 to 6 hours.
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Causality: The Dean-Stark apparatus systematically removes the ethanol byproduct generated during condensation. By Le Chatelier's principle, this entropic release shifts the chemical equilibrium entirely toward the cyclized perimidine product.
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Reaction Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (95:5).
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Validation: The starting diamine is highly fluorescent under UV light (254 nm). The complete disappearance of this fluorescent baseline spot confirms the reaction's completion.
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Workup: Cool the mixture to room temperature. Neutralize the p-TSA by adding 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude dark residue via silica gel column chromatography (eluting with Hexanes:Ethyl Acetate) to yield the pure 4-ethyl-1-methyl-1H-perimidine as a crystalline solid.
Fig 2: Step-by-step synthetic workflow for the assembly of the functionalized perimidine core.
Applications in Drug Development & Materials Science
Pharmacological Applications: Perimidine derivatives are well-documented for their potent antimicrobial and antifungal properties [3]. The specific addition of the 4-ethyl and 1-methyl groups in this compound drastically increases its lipophilicity (LogP). This structural tuning enhances the molecule's ability to penetrate rigid fungal cell walls. Furthermore, as a DNA-intercalating agent, the steric bulk of the C4-ethyl group allows the molecule to anchor securely within the minor groove of DNA, while the N1-methyl group prevents rapid metabolic deactivation via N-glucuronidation.
Advanced Materials and Catalysis: In polymer chemistry and optoelectronics, perimidines are utilized to create low-band-gap materials [4]. The 4-ethyl-1-methyl-1H-perimidine acts as an excellent precursor for N-heterocyclic carbenes (NHCs). When deprotonated at the C2 position by a strong base (e.g., NaH or KHMDS), the resulting carbene is stabilized by the push-pull electronic nature of the adjacent nitrogens. The C4 ethyl group breaks the molecular symmetry, which is a critical design feature used to prevent unwanted crystallization in amorphous OLED thin films and to tune the steric environment when coordinated to transition metals (like Palladium or Iridium) in cross-coupling catalysis.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 120189, Perimidine." PubChem,[Link]
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Gopalakrishnan, M., et al. "Recent Advances in the Synthesis of Perimidines and their Applications." National Center for Biotechnology Information (PMC), [Link]
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Yuan, L., et al. "Synthesis and Biological Activity of Perimidine Derivatives." Chinese Journal of Applied Chemistry,[Link]
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Stepanov, A., et al. "Electrochemical Polymerization of Pyrrole–Perimidine Hybrids: Low-Band-Gap Materials with High n-Doping Activity." ACS Macromolecules, [Link]
